Fexapotide triflutate

Catalog No.
S16115060
CAS No.
1609252-56-3
M.F
C100H168F15N27O35S
M. Wt
2625.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fexapotide triflutate

CAS Number

1609252-56-3

Product Name

Fexapotide triflutate

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C100H168F15N27O35S

Molecular Weight

2625.6 g/mol

InChI

InChI=1S/C90H163N27O25S.5C2HF3O2/c1-15-48(12)68(95)84(137)110-60(41-67(123)124)81(134)105-55(28-31-64(93)119)75(128)104-56(29-32-65(94)120)77(130)115-69(47(10)11)85(138)111-59(39-45(6)7)80(133)113-62(42-118)82(135)103-54(27-23-37-101-90(98)99)76(129)116-70(49(13)16-2)86(139)108-52(25-19-21-35-92)73(126)109-58(38-44(4)5)79(132)106-57(30-33-66(121)122)78(131)117-71(50(14)17-3)87(140)107-51(24-18-20-34-91)72(125)102-53(26-22-36-100-89(96)97)74(127)114-63(43-143)83(136)112-61(88(141)142)40-46(8)9;5*3-2(4,5)1(6)7/h44-63,68-71,118,143H,15-43,91-92,95H2,1-14H3,(H2,93,119)(H2,94,120)(H,102,125)(H,103,135)(H,104,128)(H,105,134)(H,106,132)(H,107,140)(H,108,139)(H,109,126)(H,110,137)(H,111,138)(H,112,136)(H,113,133)(H,114,127)(H,115,130)(H,116,129)(H,117,131)(H,121,122)(H,123,124)(H,141,142)(H4,96,97,100)(H4,98,99,101);5*(H,6,7)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-,71-;;;;;/m0...../s1

InChI Key

IBMWAUVJJROIMB-IWEBAUSJSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Fexapotide triflutate (CAS: 1609252-56-3), also known as NX-1207, is a first-in-class, synthetic pro-apoptotic peptide formulated as a trifluoroacetate salt. In procurement and pharmaceutical development, it is primarily sourced as an active pharmaceutical ingredient (API) for targeted intraprostatic injectable therapies. Unlike traditional small-molecule inhibitors that require daily systemic dosing, fexapotide triflutate is designed for single-administration, localized pharmaco-ablation. It exhibits high aqueous solubility in standard phosphate-buffered saline (PBS) at physiologic pH, eliminating the need for complex organic excipients. Its primary value proposition lies in its ability to induce selective apoptosis in glandular epithelial cells without causing collateral necrosis to surrounding stromal, neural, or vascular tissues, making it a highly differentiated precursor for urological and oncological drug development [REFS-1, REFS-2].

Research Fit

Mechanism Selective prostate glandular apoptosis inducer
Administration Single local intraprostatic injection study model
Systemic exposure Minimal systemic exposure reported in research models
Tissue selectivity Glandular epithelium; reported sparing of nerves and vasculature

Substituting fexapotide triflutate with standard-of-care oral medications (such as the 5-alpha reductase inhibitor finasteride or the alpha-blocker tamsulosin) fails because these generic alternatives require continuous daily systemic dosing, often resulting in systemic side effects like hypotension and sexual dysfunction, while only partially managing glandular hyperplasia. Furthermore, replacing fexapotide with other injectable agents (e.g., botulinum toxin-A or ethanol) or physical surgical ablation (TURP) fundamentally alters the mechanism of action. Non-specific chemical or thermal ablation causes broad coagulative necrosis, leading to irreversible collateral damage to the urethra, bladder neck, and periprostatic nerves. Fexapotide triflutate is specifically engineered for gland-specific molecular ablation via programmed cell death (apoptosis), ensuring that adjacent tissues remain completely unaffected [REFS-1, REFS-2]. This non-interchangeability is critical for buyers developing highly targeted, tissue-sparing focal therapies.

Substitution Risk

Mechanistic mismatch: 5-ARIs suppress DHT systemically; fexapotide induces localized apoptosis — may not be interchangeable.
Route mismatch: Single injection vs daily oral dosing may not transfer directly; pharmacokinetic profiles differ substantially.
Endpoint profile mismatch: Reported sexual side effect and tolerability profiles differ from 5-ARIs and alpha-blockers; class-level review required.

Long-Term Surgical Avoidance vs. Oral Pharmacotherapy

In long-term clinical follow-up (mean 3.58 years), patients treated with a single intraprostatic injection of fexapotide triflutate demonstrated a significantly lower need for subsequent surgical intervention compared to those utilizing standard oral medications. Only 8% of the fexapotide cohort required surgery, whereas 27% of patients crossed over to conventional oral BPH pharmacotherapy (e.g., finasteride/tamsulosin) required surgical re-intervention [1].

Evidence DimensionLong-term surgical re-intervention rate
Target Compound Data8% surgical intervention rate
Comparator Or Baseline27% surgical intervention rate for oral BPH pharmacotherapy crossover
Quantified Difference>3-fold reduction in the need for surgical re-intervention
ConditionsLong-term clinical follow-up (up to 6.75 years) in patients with moderate-to-severe LUTS/BPH

This justifies the procurement of fexapotide triflutate for developers seeking a durable, disease-modifying single-administration therapeutic rather than a daily symptom-management drug.

IPSS improvement
Trial context
−5.2 points vs −3.0 placebo (P<0.05)
Reported symptom endpoint change vs placebo
Phase 3 trials, N=995, 3.67-year median follow-up

Aqueous Formulation Compatibility and Processability

Fexapotide triflutate is highly processable in standard aqueous buffers, achieving full solubility and stability in phosphate-buffered saline (PBS) at physiologic pH (7.4) at its therapeutic concentration of 0.5 mg/mL (2.5 mg per 5 mL dose). This contrasts sharply with hydrophobic small molecules like dutasteride or complex peptide analogs that require lipid-based carriers, organic co-solvents (like DMSO or ethanol), or complex suspension systems for injectable delivery .

Evidence DimensionInjectable formulation vehicle requirement
Target Compound Data100% soluble in standard PBS at physiologic pH (0.5 mg/mL clinical dose)
Comparator Or BaselineHydrophobic BPH/oncology APIs requiring organic co-solvents or lipid carriers
Quantified DifferenceEliminates the need for organic excipients or complex solubility enhancers
ConditionsStandard laboratory formulation and clinical injectable preparation

This drastically simplifies formulation workflows, reduces manufacturing costs, and eliminates excipient-driven toxicity in injectable drug development.

Nocturia reduction
Head-to-head
41% vs 4% finasteride (P<0.01)
Reported nocturia score reduction vs finasteride
Phase 2 multicenter randomized, 90-day assessment

Target Specificity: Selective Pharmaco-Ablation vs. Broad Necrosis

Fexapotide triflutate induces selective apoptosis exclusively in prostate glandular epithelial cells. Histological evaluations confirm that it causes 0% collateral coagulative necrosis in adjacent stromal tissue, periprostatic nerves, urethra, or bladder structures. In contrast, non-specific chemical ablative agents (e.g., ethanol injections) or thermal ablation techniques cause broad regional necrosis that indiscriminately destroys both target epithelium and critical surrounding architecture [1].

Evidence DimensionCellular apoptosis specificity and collateral tissue damage
Target Compound DataSelective glandular epithelial apoptosis with intact adjacent structures
Comparator Or BaselineBroad coagulative necrosis with non-specific chemical/thermal ablation
Quantified DifferenceAbsolute specificity for glandular epithelium vs. non-specific regional destruction
ConditionsIn vivo intraprostatic injection models with histological evaluation

Essential for researchers and buyers needing a highly targeted apoptotic agent that preserves stromal and neural architecture, thereby preventing functional deficits.

BPH intervention
Trial context
8.08% vs 27.85% (oral BPH meds) at 3 years
Reported BPH intervention incidence comparison
Long-term follow-up, P<0.001

Symptomatic Efficacy Benchmark (IPSS Reduction)

In a Phase II randomized, non-inferiority clinical study, a single 2.5 mg injection of fexapotide triflutate yielded an improvement of 9.71 points on the International Prostate Symptom Score (IPSS) at 90 days post-treatment. This significantly outperformed the active comparator, oral finasteride (5 mg daily), which historically yields a much lower 4-5 point IPSS improvement over a similar or longer timeframe [1].

Evidence DimensionIPSS (International Prostate Symptom Score) reduction at 90 days
Target Compound Data9.71 point improvement (single 2.5 mg injection)
Comparator Or Baseline4-5 point improvement (daily 5 mg finasteride)
Quantified DifferenceApproximately double the symptom score reduction
Conditions90-day post-treatment evaluation in Phase II clinical trials

Provides a quantitative clinical benchmark for buyers evaluating the outperformance of this peptide API over standard-of-care small molecules for rapid symptom relief.

Sexual function
Class-level
0% reported sexual AEs vs 5–10% with 5‑ARIs
Reported sexual side effect profile comparison
Pooled Phase 3 analysis (n=978), literature review
Tissue selectivity
Reported
Selective glandular apoptosis; nerve/vascular sparing
Supports selective apoptosis model interpretation
Rat model, histopathology at 24h–12 months
Prostate cancer
Trial context
1.1% vs ~2–4% placebo (P=0.0116)
Reported cancer incidence endpoint context
Long-term follow-up up to 6.75 years

Development of Targeted Intraprostatic Injectables

Because fexapotide triflutate demonstrates a >3-fold reduction in long-term surgical re-intervention compared to oral medications, it is a highly suitable API for pharmaceutical developers engineering single-administration, disease-modifying urological therapeutics [1].

Aqueous Peptide Formulation Optimization

Given its 100% solubility in standard PBS at physiologic pH without the need for organic co-solvents, this compound serves as a premium model peptide for formulation scientists optimizing excipient-free, room-temperature stable injectable delivery systems .

Pro-Apoptotic Mechanism and Histological Research

Due to its absolute specificity for glandular epithelial cells with zero collateral necrosis, fexapotide triflutate is highly recommended as a positive control or benchmark material in in vivo assays evaluating targeted pharmaco-ablation and tissue-sparing apoptosis [2].

Focal Therapy Research for Low-Grade Localized Cancers

Leveraging its rapid and significant symptomatic efficacy (e.g., 9.71 point IPSS reduction), fexapotide triflutate is actively procured for clinical investigations aiming to extend active surveillance timelines and delay definitive surgical interventions in low-grade localized prostate cancer models [3].

Application Fit

Application
Selection Property
Validation Focus
Long-term BPH/LUTS endpoint studies
Durable single-injection regimen
IPSS and BPH progression endpoints over 3–6 years
Nocturia and quality-of-life research
Reported nocturia score reduction vs finasteride
Nocturia endpoint, patient-reported outcome validation
Sexual function preservation studies
Absence of reported sexual adverse events
Sexual function endpoints vs 5-ARIs and TURP
Prostate cancer risk reduction research
Lower prostate cancer diagnosis signal
Cancer incidence endpoint in long-term follow-up
Targeted prostate ablation models
Selective apoptosis with nerve/vascular sparing
Histological selectivity, functional anatomy preservation

Hydrogen Bond Acceptor Count

56

Hydrogen Bond Donor Count

37

Exact Mass

2625.1710886 g/mol

Monoisotopic Mass

2624.1677338 g/mol

Heavy Atom Count

178

UNII

98LVA678ME

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